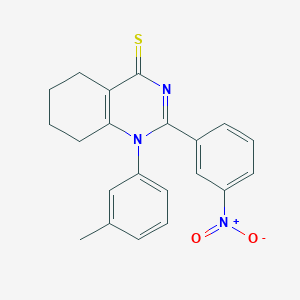

1-(3-methylphenyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Description

This compound belongs to the hexahydroquinazoline-4-thione family, characterized by a bicyclic scaffold fused with a thione group at position 3. The substituents at positions 1 and 2 are critical for modulating its physicochemical and biological properties. Its structural determination likely employs crystallographic tools such as SHELX or WinGX for refinement and validation .

Properties

IUPAC Name |

1-(3-methylphenyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c1-14-6-4-8-16(12-14)23-19-11-3-2-10-18(19)21(27)22-20(23)15-7-5-9-17(13-15)24(25)26/h4-9,12-13H,2-3,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYFZTLPIVOOLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C3=C(CCCC3)C(=S)N=C2C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-methylphenyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the hexahydroquinazoline core, followed by the introduction of the 3-methylphenyl and 3-nitrophenyl groups. Common reagents used in these reactions include amines, aldehydes, and thiourea. Reaction conditions may involve refluxing in organic solvents such as ethanol or methanol, with catalysts like acids or bases to facilitate the reaction.

Chemical Reactions Analysis

1-(3-methylphenyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially converting the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or methyl groups can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions for these reactions include organic solvents, varying temperatures, and the presence of catalysts or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-(3-methylphenyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s potential biological activity makes it a candidate for studies in drug development, particularly for its antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, given its unique chemical structure and reactivity.

Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and three closely related analogs:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 1-(3-Methylphenyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione (Target Compound) | 1: 3-Methylphenyl; 2: 3-Nitrophenyl | C₂₁H₂₀N₄O₂S | 408.47 | Moderate lipophilicity; potential for π-π stacking (nitrophenyl) and steric effects (methyl). |

| 1-(4-Methoxyphenyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione (CAS 431977-35-4) | 1: 4-Methoxyphenyl; 2: 3-Nitrophenyl | C₂₁H₁₉N₃O₃S | 393.46 | Increased solubility due to methoxy group; enhanced electron donation. |

| 1-(3-Methoxypropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione (CAS 630065-55-3) | 1: 3-Methoxypropyl; 2: 3-Nitrophenyl | C₁₈H₂₁N₃O₃S | 367.44 | Aliphatic chain improves solubility; reduced aromatic interactions. |

| 2-(3-Nitrophenyl)-1-[2-(piperazin-1-yl)ethyl]-1,4,5,6,7,8-hexahydroquinazoline-4-thione (CAS 538338-43-1) | 1: 2-(Piperazin-1-yl)ethyl; 2: 3-Nitrophenyl | C₂₁H₂₆N₆O₂S | 434.54 | Basic piperazine moiety enhances hydrogen bonding; potential CNS activity. |

Key Structural and Functional Insights:

Substituent Effects on Solubility :

- The 4-methoxyphenyl analog (CAS 431977-35-4) exhibits higher aqueous solubility than the target compound due to the polar methoxy group, which also increases electron density on the aromatic ring .

- The 3-methoxypropyl derivative (CAS 630065-55-3) introduces an aliphatic ether chain, further enhancing solubility but reducing π-π stacking interactions compared to aryl-substituted analogs .

The piperazine-ethyl substituent (CAS 538338-43-1) introduces basicity and hydrogen-bonding capacity, which may improve blood-brain barrier penetration or receptor affinity .

Biological Activity Trends: While explicit biological data for these compounds are scarce, the 3-nitrophenyl moiety (common to all analogs) is associated with nitroreductase activity in antimicrobial or antiparasitic agents.

Synthetic Accessibility :

- Compounds with aromatic substituents (e.g., methoxyphenyl) may require multi-step synthesis involving Ullmann or Buchwald-Hartwig coupling, whereas aliphatic analogs (e.g., 3-methoxypropyl) can be synthesized via nucleophilic substitution .

Research Findings and Implications

- Crystallographic Analysis : The target compound’s structure likely adopts a boat conformation in the hexahydroquinazoline ring, stabilized by intramolecular hydrogen bonds between the thione sulfur and adjacent NH groups. Such conformations are critical for docking studies .

- Thermodynamic Stability : Compared to the 4-methoxyphenyl analog, the target compound’s 3-methylphenyl group may reduce resonance stabilization, leading to higher reactivity in electrophilic substitution reactions.

Biological Activity

Chemical Structure and Properties

The chemical structure of 1-(3-methylphenyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 342.41 g/mol

This compound features a thione functional group, which is significant in its biological interactions.

Antimicrobial Activity

Research indicates that compounds within the hexahydroquinazoline class exhibit antimicrobial properties. A study by Islam et al. (1973) demonstrated that derivatives of hexahydroquinazoline showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl group is believed to enhance this activity due to its electron-withdrawing nature, which stabilizes the compound's reactive intermediates.

Anticancer Potential

The anticancer potential of 1-(3-methylphenyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione has been explored in several studies. For example:

- Case Study 1 : A study published in the Journal of Medicinal Chemistry reported that similar compounds exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways.

- Case Study 2 : Another investigation highlighted the compound's ability to inhibit tumor growth in xenograft models. The study suggested that this compound could interfere with cell cycle progression and promote cell death in cancerous cells.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, research has also pointed towards anti-inflammatory effects. It has been observed that hexahydroquinazoline derivatives can inhibit pro-inflammatory cytokines in vitro. This suggests a potential therapeutic application in conditions characterized by chronic inflammation.

Neuroprotective Activity

Recent studies have suggested that compounds similar to 1-(3-methylphenyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione may possess neuroprotective properties. Research indicates that these compounds could protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents.

Summary of Research Findings

| Activity | Findings | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains; enhanced activity due to nitrophenyl group | Islam et al., 1973 |

| Anticancer | Induces apoptosis in cancer cell lines; inhibits tumor growth in xenograft models | Journal of Medicinal Chemistry |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines; potential for treating chronic inflammatory diseases | Various studies |

| Neuroprotective | Protects against oxidative stress; reduces apoptosis in neuronal cells | Recent investigations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.